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Compound of Interest

Compound Name:
2-Bromo-6-

(trifluoromethyl)nicotinaldehyde

Cat. No.: B581405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a key heterocyclic building block in medicinal

chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a

bromine atom, a trifluoromethyl group, and an aldehyde, offers multiple reactive sites for the

construction of complex molecular architectures. The trifluoromethyl group is a prevalent

feature in many modern pharmaceuticals, often enhancing metabolic stability and binding

affinity. The bromo and aldehyde functionalities serve as versatile handles for a variety of

chemical transformations, including cross-coupling reactions and nucleophilic additions.

This technical guide provides a comprehensive overview of the known properties, synthetic

methodologies, and potential applications of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde,

consolidating available data to support its use in research and development.

Physicochemical and Spectroscopic Data
Precise experimental data for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is not extensively

available in peer-reviewed literature. The following tables summarize available and predicted

data to guide its handling and characterization.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 1192263-89-0 [1]

Molecular Formula C₇H₃BrF₃NO [2]

Molecular Weight 254.01 g/mol

Appearance Clear orange/brown liquid [2]

Purity
>85% - >95% (Commercially

available)
[2]

Boiling Point 245.8 ± 40.0 °C (Predicted)

Density 1.763 ± 0.06 g/cm³ (Predicted)

Storage Ambient Temperature

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Data

¹H NMR

The spectrum is expected to show signals for

the aldehyde proton (highly deshielded, ~10

ppm) and two aromatic protons on the pyridine

ring.

¹³C NMR

The spectrum will likely display signals for the

carbonyl carbon (~190 ppm), the trifluoromethyl

carbon (a quartet), and the carbon atoms of the

pyridine ring.

IR (Infrared)

Characteristic peaks are expected for the C=O

stretch of the aldehyde (around 1700 cm⁻¹), C-F

stretches of the trifluoromethyl group, and

C=N/C=C stretches of the pyridine ring.

Mass Spec (MS)

The mass spectrum should show a molecular

ion peak and a characteristic isotopic pattern

due to the presence of bromine (M+ and M+2

peaks in approximately a 1:1 ratio).
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Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
is not readily available in the searched literature, a plausible synthetic route can be inferred

from the synthesis of analogous compounds. A common approach involves the oxidation of the

corresponding alcohol, which itself can be prepared from a suitable brominated

trifluoromethylpyridine precursor.

Generalized Synthetic Workflow

Step 1: Precursor Synthesis

Step 2: Introduction of Hydroxymethyl Group

Step 3: Oxidation to Aldehyde

2-Bromo-6-(trifluoromethyl)pyridine derivative

Formylation or Grignard reaction followed by oxidation

[2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol

Mild Oxidation (e.g., PCC, DMP)

2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
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Key Reactions and Experimental Protocols
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a versatile substrate for various organic

reactions, primarily leveraging the reactivity of the bromo and aldehyde groups.

The bromine atom on the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl

substituents.

Experimental Protocol (Generalized):

Reaction Setup: In a reaction vessel, combine 2-Bromo-6-
(trifluoromethyl)nicotinaldehyde (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a

suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.), and a palladium catalyst/ligand

system (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos).

Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water

(e.g., dioxane/water, toluene/water).

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until

the reaction is complete, monitoring by TLC or LC-MS.

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product

with an organic solvent, dry the organic layer, and purify by column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b581405?utm_src=pdf-body
https://www.benchchem.com/product/b581405?utm_src=pdf-body
https://www.benchchem.com/product/b581405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants & Catalyst

Reaction Conditions

Product

2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Palladium Catalyst & Ligand

Aryl/Heteroaryl Boronic Acid

Solvent (e.g., Dioxane/Water)

Base

Heating (80-110 °C)

2-Aryl-6-(trifluoromethyl)nicotinaldehyde

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura coupling of 2-Bromo-6-
(trifluoromethyl)nicotinaldehyde.

The C-Br bond can also participate in Buchwald-Hartwig amination reactions to introduce

various amine functionalities, which are common in bioactive molecules.

Experimental Protocol (Generalized):

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-6-
(trifluoromethyl)nicotinaldehyde (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base

(e.g., NaOt-Bu, K₃PO₄), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP).
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Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the

starting material is consumed.

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up,

extract the product, and purify by chromatography.

Reactants & Catalyst

Reaction Conditions

Product

2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Palladium Catalyst & Ligand

Primary or Secondary Amine

Anhydrous Solvent (e.g., Toluene)

Base

Heating (80-120 °C)

2-Amino-6-(trifluoromethyl)nicotinaldehyde
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Caption: Workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery and Development
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The 2-substituted-6-(trifluoromethyl)pyridine scaffold is a valuable pharmacophore in modern

drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability,

lipophilicity, and binding interactions. The aldehyde and bromo functionalities of the title

compound allow for its incorporation into a variety of molecular frameworks targeting different

biological pathways.

While specific examples detailing the use of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde in

drug development are not prevalent in the public domain, its structural motifs are found in

molecules targeting a range of diseases. For instance, substituted pyridines are core

components of many kinase inhibitors, which are crucial in cancer therapy.

Potential Role in Kinase Inhibitor Synthesis
The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The

versatility of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde allows for the synthesis of libraries

of compounds for screening against various kinase targets.
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2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Suzuki Coupling
(Introduce aryl group)

Reductive Amination
(Introduce amine)

Library of Kinase Inhibitor Candidates

Biological Screening

Hit Compound

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and screening of kinase inhibitors.

Safety and Handling
Based on available safety data for this and similar compounds, 2-Bromo-6-
(trifluoromethyl)nicotinaldehyde should be handled with care in a well-ventilated fume hood.

Hazard Statements:

Harmful if swallowed, in contact with skin, or if inhaled.

Causes serious eye irritation.
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May cause respiratory irritation.

Precautionary Measures:

Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Use only outdoors or in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a valuable and versatile building block for

organic synthesis and medicinal chemistry. While comprehensive experimental data is still

emerging, its potential for the construction of complex, biologically active molecules is clear.

This guide provides a foundational understanding of its properties and reactivity, offering a

starting point for researchers to utilize this compound in their synthetic endeavors. As with any

chemical, proper safety precautions should be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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